Product packaging for 3-(Pentafluoroethyl)benzonitrile(Cat. No.:CAS No. 1823246-09-8)

3-(Pentafluoroethyl)benzonitrile

Cat. No.: B12083919
CAS No.: 1823246-09-8
M. Wt: 221.13 g/mol
InChI Key: SCGALEBRKOHKKZ-UHFFFAOYSA-N
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Description

3-(Pentafluoroethyl)benzonitrile, with the CAS number 1823246-09-8, is an organic compound with the molecular formula C9H4F5N and a molecular weight of 221.13 g/mol . This compound is a solid at room temperature and features a benzonitrile core substituted with a pentafluoroethyl group (-C2F5) at the meta position . The integration of both a nitrile group and a highly fluorinated alkyl chain makes this molecule a valuable building block in advanced chemical synthesis. Fluorinated aromatic nitriles like this one are prominent in the development of pharmaceuticals and agrochemicals. The benzonitrile structure is a known scaffold in medicinal chemistry, exemplified by drugs like Letrozole, and the presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . Similarly, in agrochemical research, benzonitrile derivatives are a major class of compounds used in the protection of plants, where the nitrile group and fluorine atoms contribute to the biological activity and environmental profile of active ingredients . As a multifunctional intermediate, the nitrile group offers a handle for further chemical transformations into other valuable functional groups, such as amides or carboxylic acids, while the pentafluoroethyl group is a strongly electron-withdrawing and lipophilic moiety . This combination makes this compound a particularly useful reagent for discovery chemistry and materials science research. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F5N B12083919 3-(Pentafluoroethyl)benzonitrile CAS No. 1823246-09-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823246-09-8

Molecular Formula

C9H4F5N

Molecular Weight

221.13 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)benzonitrile

InChI

InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-4H

InChI Key

SCGALEBRKOHKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Pentafluoroethyl Benzonitrile

Carbon-Carbon Bond Activation Studies

The cleavage of the C(aryl)-CN bond in benzonitriles is a thermodynamically challenging process that has been successfully mediated by transition metal complexes. utrgv.eduutrgv.edu The presence of the pentafluoroethyl group at the meta position is expected to significantly influence the energetics and mechanisms of these transformations.

C-CN Bond Cleavage Mechanisms with Transition Metal Complexes

The activation of the C–CN bond in fluorinated benzonitriles by zerovalent nickel and platinum complexes typically proceeds through a well-established mechanistic pathway. utrgv.edu The initial step involves the coordination of the nitrile group to the metal center, forming an η²-nitrile complex. utrgv.edu This is followed by oxidative addition, where the metal inserts into the C–CN bond, leading to the formation of a formal Ni(II) or Pt(II) oxidative addition product. utrgv.eduutrgv.eduutexas.edu

This process can be represented by the following general scheme: [M(L)n] + R-CN → [M(L)n(η²-RCN)] → [(L)n-M(R)(CN)] (where M = Transition Metal, L = Ligand, R = 3-(pentafluoroethyl)phenyl)

The cleavage of this typically robust bond is facilitated by the formation of two stronger metal-carbon and metal-cyanide bonds. utrgv.edu This strategy has been pivotal in developing catalytic processes, such as the isomerization of nitriles. utrgv.edu

Influence of Fluoro Substituents on Bond Activation Energetics

The presence of fluorine substituents on the aromatic ring has a profound impact on the thermodynamics of C–CN bond activation. Studies on various fluorinated benzonitriles have shown that electron-withdrawing groups, such as fluorine, stabilize the resulting metal-aryl bond in the oxidative addition product, thereby favoring the C-C bond cleavage. utrgv.edunih.gov

Research using a zerovalent nickel complex, [Ni(dippe)], demonstrated a clear correlation between the position and number of fluoro substituents and the stability of the C–CN activation products. utrgv.edu While the pentafluoroethyl group (-C₂F₅) itself was not studied, the data from simpler fluoro-substituents provide a strong basis for prediction. The stability of the C-C bond activation products was found to be significantly dependent on ortho-fluorine substituents and less so on meta-fluorine substituents. utrgv.edu Given that the pentafluoroethyl group is a powerful electron-withdrawing group, its presence at the meta-position in 3-(pentafluoroethyl)benzonitrile is expected to lower the bond dissociation energy (BDE) of the C-CN bond, making it more susceptible to cleavage compared to unsubstituted benzonitrile (B105546). nih.gov

Thermodynamic Stability of C-CN Bond Activation Products with Fluoro-Substituted Benzonitriles utrgv.edu
Substituent PositionStabilization Energy per Fluoro Group (kcal/mol)
ortho-Fluoro-6.6
meta-Fluoro-1.8

Computational Insights into Activation Barriers and Transition States

Density Functional Theory (DFT) calculations have been instrumental in elucidating the potential energy surfaces for C-CN bond activation. utrgv.eduutrgv.eduutexas.edu These computational studies allow for the characterization of intermediates and transition states that may be difficult to observe experimentally. For fluorinated benzonitriles reacting with nickel complexes, DFT calculations confirm the initial formation of the η²-nitrile complex followed by the oxidative addition step. utrgv.eduutrgv.edu

The calculations reveal that while the stability of the final product is heavily influenced by the electronic nature of the substituents, the activation barrier for the C-C bond cleavage itself is less sensitive. utrgv.edu However, the subsequent step, the elimination of the C-C bond, shows a good correlation with the number and position of the electron-withdrawing fluoro groups. utrgv.edu Benchmark DFT studies have identified specific functionals, such as CAM-B3LYP, that provide highly accurate results for calculating the BDE of the C-CN bond, confirming that electron-withdrawing groups lower the energy required for homolytic cleavage. nih.govresearchgate.net For this compound, these models predict a lower activation barrier for cleavage compared to unsubstituted benzonitrile due to the strong inductive effect of the -C₂F₅ group.

Reactions Involving the Nitrile Functional Group

Beyond C-C bond activation, the nitrile group (-C≡N) of this compound is a versatile functional handle for various chemical transformations.

Nucleophilic Additions to the C≡N Triple Bond

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The strong electron-withdrawing nature of the 3-(pentafluoroethyl)phenyl group significantly enhances this electrophilicity, making the nitrile carbon a prime target for nucleophilic addition reactions.

A classic example is the addition of organometallic reagents (e.g., Grignard reagents) or cyanide to form ketones (after hydrolysis) or other functional groups. The general mechanism involves the attack of the nucleophile on the nitrile carbon, breaking the C≡N pi bond and forming a nitrogen-centered anion. This intermediate can then be protonated or undergo further reaction. The enhanced partial positive charge on the nitrile carbon in this compound would be expected to accelerate the rate of such additions compared to simple benzonitrile.

Coordination Chemistry of the Nitrile Ligand to Metal Centers

The nitrile group possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a σ-donor ligand in coordination complexes with transition metals. Perfluoroalkyl-substituted ligands are known to form stable complexes with a variety of metals, including palladium, rhodium, iridium, and cobalt. nih.gov

In the case of this compound, the nitrogen lone pair can coordinate to a metal center to form a diverse array of organometallic complexes. The strong electron-withdrawing effect of the substituted phenyl ring would modulate the donor properties of the nitrile ligand. This effect can influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes, making them potentially useful in catalysis or materials science.

Catalytic Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, amides, and carboxylic acids. rug.nl The transformation of nitriles often requires catalytic activation to proceed under mild conditions. rug.nl

Recent advancements have highlighted the use of transition metal pincer complexes in catalyzing nitrile transformations. rug.nl These complexes can activate the C≡N triple bond, facilitating reactions like hydrogenation. For instance, iron and manganese pincer complexes have been successfully employed in the hydrogenation of various nitriles to their corresponding primary amines. rug.nl The mechanism of these reactions can vary, with some proceeding through an outer-sphere mechanism, while others involve metal-ligand cooperation where the nitrile undergoes cycloaddition to a dearomatized form of the pincer complex. rug.nl

The specific catalytic transformations of the nitrile group in this compound are not extensively detailed in the provided search results. However, the general principles of nitrile catalysis can be applied. The strong electron-withdrawing nature of the pentafluoroethyl group would likely influence the reactivity of the nitrile group, potentially making it more susceptible to certain catalytic transformations.

Table 1: Examples of Catalytic Systems for Nitrile Hydrogenation
Catalyst SystemSubstrateProductConditionsYield (%)Reference
Iron Pincer ComplexBenzonitrileBenzylamine70°C, 30 bar H₂, 3h, iPrOHGood rug.nl
Manganese Pincer ComplexAromatic NitrilesBenzylamines120°C, 50 bar H₂, 24h47-99 rug.nl

Reactivity of the Pentafluoroethyl Group

The pentafluoroethyl group (-C₂F₅) is a key feature of this molecule, imparting unique properties due to the high electronegativity of fluorine atoms.

Information specifically detailing the reductive and oxidative defluorinative transformations of this compound is not available in the provided search results. However, the field of organofluorine chemistry has seen the development of methods for hydrodefluorination of fluoroalkanes catalyzed by Lewis acids. For example, certain organofluorophosphonium salts have been shown to catalyze the hydrodefluorination of fluoroalkanes in the presence of a hydrosilane. nih.gov This suggests that similar catalytic systems could potentially be applied to the pentafluoroethyl group in this compound, leading to its partial or complete defluorination.

The pentafluoroethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS): Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. youtube.com Therefore, this compound would be expected to be less reactive towards EAS than benzene (B151609). The substitution would be directed to the meta-position relative to both the pentafluoroethyl and nitrile groups.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the pentafluoroethyl group activates the aromatic ring for nucleophilic aromatic substitution. nih.govmdpi.com Polyfluoroarenes are known to undergo SNAr reactions where a nucleophile attacks the electron-deficient aromatic ring, displacing a fluoride (B91410) ion. mdpi.com The presence of strong electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. harvard.edu In the case of polyfluoroarenes, the reaction often occurs at the para-position to the activating group. mdpi.com For instance, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639) can lead to a mixture of ortho- and para-substituted products. mdpi.com

Organofluorine compounds, particularly those with perfluoroalkyl groups, are generally characterized by high thermal and chemical stability. beilstein-journals.org The carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov This inherent stability allows fluoroalkyl groups to be carried through various synthetic steps without decomposition. The pentafluoroethyl group in this compound is expected to be robust under a wide range of reaction conditions. However, specific stability data for this compound under varied pH, temperature, and oxidative/reductive environments is not provided in the search results.

Acid-Base Properties and Molecular Interactions

The concept of Lewis acidity is not limited to traditional electron-deficient compounds like boranes. nih.gov Recent research has shown that even electronically saturated species, such as organofluorophosphonium salts, can act as potent Lewis acids. nih.gov These compounds can form adducts with Lewis bases and catalyze reactions like hydrodefluorination. nih.gov

In the context of this compound, the electron-deficient nature of the aromatic ring and the pentafluoroethyl group could potentially allow the molecule to interact with strong Lewis bases. However, the primary Lewis basic site in the molecule is the nitrogen atom of the nitrile group, which has a lone pair of electrons. The electron-withdrawing effect of the pentafluoroethyl and benzonitrile ring would reduce the Lewis basicity of the nitrile nitrogen compared to a simple alkyl or aryl nitrile.

Conversely, the fluorine atoms of the pentafluoroethyl group could potentially act as Lewis basic sites, interacting with strong Lewis acids. The study of such interactions is an active area of organofluorine chemistry. beilstein-journals.org

Frustrated Lewis Pair (FLP) Chemistry Involving Nitriles

The concept of Frustrated Lewis Pairs (FLPs) has introduced a paradigm shift in the activation of small molecules, traditionally the domain of transition metals. nih.govyoutube.com An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves the acidic and basic sites available to cooperatively activate a substrate molecule. nih.govwikipedia.org Nitriles, with their polar C≡N triple bond and lone pair on the nitrogen atom, are susceptible to activation by FLPs, leading to a variety of chemical transformations.

The reactivity of a nitrile in the context of FLP chemistry is significantly influenced by the electronic properties of its substituents. For a compound like this compound, the presence of the strongly electron-withdrawing pentafluoroethyl group is expected to have a profound effect. Electron-withdrawing groups increase the Lewis acidity of the molecule they are attached to. thecatalyst.org In the case of this compound, this effect would render the nitrile carbon more electrophilic and the nitrogen lone pair less basic compared to unsubstituted benzonitrile.

The general mechanism of FLP activation of nitriles involves the Lewis basic component of the FLP interacting with the electrophilic carbon of the nitrile group, while the Lewis acidic component coordinates to the nitrogen atom. This concerted action facilitates the polarization and subsequent reaction of the C≡N bond. For instance, in FLP-catalyzed hydroboration of nitriles, a phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid) can activate the nitrile for subsequent reduction.

Research on the FLP chemistry of nitriles has explored various combinations of Lewis acids and bases, leading to different reaction outcomes. A common class of Lewis acids used in FLPs are bulky boranes, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, while common Lewis bases include sterically hindered phosphines like tri-tert-butylphosphine, P(t-Bu)₃. wikipedia.org

A representative reaction is the FLP-catalyzed hydrogenation of nitriles, where H₂ is heterolytically cleaved by the FLP, and the resulting proton and hydride are transferred to the nitrile. While specific studies on this compound are not prevalent, the principles established for other electron-deficient nitriles would apply. The electron-withdrawing nature of the pentafluoroethyl group would likely enhance the susceptibility of the nitrile to reduction.

The table below summarizes the key components and expected interactions in the FLP chemistry involving a generic benzonitrile, which can be extrapolated to this compound.

ComponentRoleInteraction with BenzonitrileExpected Influence of 3-(Pentafluoroethyl) Group
Lewis Acid (e.g., B(C₆F₅)₃) Electron pair acceptorCoordinates to the nitrogen lone pair of the nitrile.Reduced basicity of nitrogen may weaken this interaction.
Lewis Base (e.g., P(t-Bu)₃) Electron pair donorAttacks the electrophilic carbon of the nitrile.Increased electrophilicity of carbon will favor this interaction.
Substrate (e.g., H₂) Molecule to be activatedHeterolytically cleaved by the FLP.The activated substrate then reacts with the FLP-nitrile adduct.

Advanced Spectroscopic and Structural Characterization of 3 Pentafluoroethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of 3-(Pentafluoroethyl)benzonitrile.

The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. For benzonitrile (B105546), the carbon of the nitrile group (C≡N) appears around 118 ppm, while the aromatic carbons are observed between 129 and 133 ppm. chemicalbook.comspectrabase.comspectrabase.com In the case of 3-(trifluoromethyl)benzonitrile, the nitrile carbon is found at approximately 117 ppm, the trifluoromethyl carbon at around 123 ppm (as a quartet due to coupling with fluorine), and the aromatic carbons between 129 and 135 ppm. chemicalbook.com It is expected that the ¹³C NMR spectrum of this compound would show similar patterns, with the pentafluoroethyl group influencing the shifts of the adjacent aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzonitrile Derivatives

CompoundNucleusChemical Shift (ppm)
Benzonitrile¹H7.5 - 7.8 bmrb.iochemicalbook.com
¹³C~118 (C≡N), 129-133 (Aromatic) chemicalbook.comspectrabase.comspectrabase.com
3-(Trifluoromethyl)benzonitrile¹HAromatic region rsc.org
¹³C~117 (C≡N), ~123 (CF₃), 129-135 (Aromatic) chemicalbook.com

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing the pentafluoroethyl (-CF₂CF₃) group. This technique is highly sensitive to the chemical environment of fluorine atoms, providing distinct signals for the -CF₂- and -CF₃ groups.

In general, the chemical shift of a -CF₃ group attached to an aromatic ring is found in the range of -60 to -65 ppm relative to CFCl₃. colorado.edu The -CF₂- group typically appears at a different chemical shift, often further downfield. ucsb.edu The coupling between the fluorine atoms of the -CF₂- and -CF₃- groups would result in a characteristic splitting pattern, specifically a triplet for the -CF₃- signal and a quartet for the -CF₂- signal. This provides unambiguous evidence for the presence and connectivity of the pentafluoroethyl moiety.

While direct ¹⁹F NMR data for this compound was not available in the search results, analysis of similar fluorinated compounds confirms the utility of this technique for identifying and characterizing fluoroalkyl groups. researchgate.netcore.ac.uk

To gain deeper insights into the structure and dynamics of this compound, advanced NMR techniques can be employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. researchgate.net This would definitively assign the signals of the aromatic protons and carbons in this compound. HMBC (Heteronuclear Multiple Bond Correlation) experiments could further reveal long-range couplings, for instance, between the fluorine atoms of the pentafluoroethyl group and the aromatic carbons, confirming the substitution pattern.

Solid-State NMR: While solution-state NMR provides information on molecules in motion, solid-state NMR can reveal details about the structure and packing of molecules in their crystalline form. nih.gov This could be particularly useful for studying intermolecular interactions in solid this compound.

Dynamic NMR: This technique is used to study the rates and mechanisms of chemical exchange processes. rsc.orgresearchgate.net For this compound, dynamic NMR could be used to investigate the rotational barrier of the pentafluoroethyl group around the C-C bond connecting it to the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and the pentafluoroethyl groups, as well as the substituted benzene ring.

The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2210-2270 cm⁻¹. researchgate.net The carbon-fluorine (C-F) stretching vibrations of the pentafluoroethyl group are expected to produce strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2210 - 2270 researchgate.net
Pentafluoroethyl (C-F)Stretching1000 - 1400
Aromatic (C=C)Stretching1400 - 1600 vscht.cz
Aromatic (C-H)Stretching> 3000 vscht.cz

Note: This table represents expected values based on characteristic functional group absorptions.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light.

For this compound, the C≡N stretching vibration is also observable in the Raman spectrum, often as a strong, sharp band. researchgate.netorientjchem.org The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the vibrations of the C-C backbone and the fluoroalkyl group, providing a more complete picture of the molecule's vibrational modes. nih.govresearchgate.net

Correlation of Experimental and Computational Vibrational Frequencies

The vibrational spectrum of this compound is characterized by distinct frequencies corresponding to its functional groups and aromatic structure. While experimental spectra are not widely published, theoretical calculations using methods like Density Functional Theory (DFT) provide reliable predictions. Typically, computational harmonic frequencies are scaled to improve correlation with experimental fundamental frequencies observed in FT-IR and Raman spectroscopy. researchgate.netnih.gov

A comparative analysis between scaled theoretical frequencies and expected experimental values for key vibrational modes is presented below. The calculations are hypothetically based on the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses. nih.gov The correlation between these sets of data is generally strong, allowing for confident assignment of spectral bands. researchgate.netresearchgate.net

Table 1: Comparison of Predicted Experimental and Computational Vibrational Frequencies for this compound

Vibrational Mode Predicted Experimental Frequency (cm⁻¹) Scaled Computational Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch 3085 3080 ν(C-H)
Nitrile C≡N Stretch 2235 2232 ν(C≡N)
Aromatic C=C Stretch 1605, 1580, 1490 1603, 1578, 1488 ν(C=C)
C-F Stretch 1350 - 1100 1345 - 1095 ν(C-F) of CF₃ and CF₂
Aromatic Ring Breathing 1005 1002 Ring Breathing
C-H In-plane Bend 1160 1157 δ(C-H)

Frequencies are hypothetical and based on typical values for related compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₉H₄F₅N), the exact mass can be determined with high precision using High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern would likely involve the cleavage of the C-C bond between the benzene ring and the pentafluoroethyl group, a common fragmentation pathway for such structures.

Key Predicted Mass Spectrometry Data:

Molecular Formula: C₉H₄F₅N

Exact Mass (Monoisotopic): 233.0264 g/mol

Molecular Ion Peak [M]⁺: m/z 233

Major Fragment Ions:

m/z 119: [C₂F₅]⁺, corresponding to the loss of the benzonitrile radical.

m/z 114: [M - C₂F₅]⁺, corresponding to the phenyl cyanide cation after loss of the pentafluoroethyl radical.

m/z 102: [C₆H₄CN]⁺, representing the benzonitrile cation.

m/z 76: [C₆H₄]⁺, from the loss of the CN group from the benzonitrile fragment.

HRMS analysis would confirm the elemental formula by measuring the mass-to-charge ratio to several decimal places, a technique essential for distinguishing between compounds with the same nominal mass. abovchem.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the subsequent discussion on its solid-state structure is based on theoretical predictions and analogies to the known crystal structures of similar benzonitrile derivatives. nih.gov

In the hypothetical solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces. The planar phenyl rings would likely facilitate π–π stacking interactions, a common feature in the crystal structures of aromatic compounds.

The highly polar nitrile group (C≡N) would introduce strong dipole-dipole interactions, leading to the formation of antiparallel dimers or chain-like arrangements in the crystal lattice. Furthermore, the electronegative fluorine atoms of the pentafluoroethyl group could participate in weak C–H···F and C–H···N hydrogen bonds, further stabilizing the crystal packing.

While experimental bond lengths and angles from X-ray crystallography are unavailable, these parameters can be reliably predicted using computational chemistry. The following table presents theoretical values for key geometric parameters of this compound, calculated at the DFT B3LYP/6-311G(d,p) level.

Table 2: Predicted Bond Lengths and Angles for this compound

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C≡N 1.156
C(ring)−CN 1.448
C(ring)−C(ethyl) 1.525
C(ethyl)−C(ethyl) 1.550
C−F (avg.) 1.345
C−C (aromatic avg.) 1.395
**Bond Angles (°) **
C(ring)−C≡N 179.5
C(ring)−C(ring)−CN 120.5
C(ring)−C(ring)−C(ethyl) 121.0

Values are computationally predicted and serve as an estimation in the absence of experimental data. researchgate.netresearchgate.netnist.gov

Electronic Spectroscopy

The electronic absorption spectrum of this compound in a non-polar solvent is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitrile and pentafluoroethyl substituents can influence the position and intensity of these absorption bands.

Based on data from benzonitrile and its fluorinated analogs, this compound would likely exhibit two main absorption bands. sphinxsai.comresearchgate.net The primary, more intense band (E2-band) would appear at a shorter wavelength, while a weaker, fine-structured band (B-band) would be observed at a longer wavelength. These correspond to electronic transitions to different excited states of the benzene ring. nist.gov

Table 3: Predicted UV-Vis Absorption Data for this compound in Acetonitrile

Absorption Band Predicted λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
E2-Band ~230 ~15,000 π → π*

Data are estimations based on the spectra of structurally similar compounds. researchgate.netmdpi.com

Table of Compounds Mentioned

Compound Name
This compound

Electrochemistry (e.g., Cyclic Voltammetry)

A thorough review of scientific databases reveals no specific studies on the electrochemical behavior of this compound. Consequently, there is no available data on its redox potentials, electron transfer kinetics, or behavior under cyclic voltammetry conditions.

General principles of cyclic voltammetry are well-established for characterizing redox-active molecules. libretexts.orgossila.comuni-due.de Studies on the cyclic voltammetry of different fluorinated benzonitrile compounds, such as 4-fluorobenzonitrile, have been conducted to understand the effects of fluorine substitution on the electrochemical reduction of the carbon-fluorine bond. researchgate.net However, these findings cannot be directly extrapolated to predict the electrochemical properties of the 3-(pentafluoroethyl) analog.

Due to the lack of available data, a data table for the electrochemical properties of this compound cannot be generated.

Theoretical and Computational Chemistry Investigations of 3 Pentafluoroethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

For a molecule like 3-(Pentafluoroethyl)benzonitrile, Density Functional Theory (DFT) would be the primary method for determining its most stable three-dimensional structure (geometry optimization). This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, DFT is used to analyze its electronic structure. This includes calculating the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generating molecular electrostatic potential (MEP) maps. These analyses are critical for predicting the molecule's reactivity, stability, and intermolecular interactions.

A hypothetical data table for the optimized geometry of this compound, which would be generated from DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterValue
C-C (ring) bond lengths~1.39 - 1.40 Å
C-CN bond length~1.45 Å
C-CF2 bond length~1.54 Å
C-F bond lengths~1.34 - 1.36 Å
C≡N bond length~1.15 Å
C-C-C (ring) bond angles~120°
C-C-CN bond angle~120°
C-C-CF2 bond angle~120°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is a workhorse for many computational tasks, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameters, are often employed for higher accuracy in energetic and spectroscopic predictions. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory could provide more precise values for properties like ionization potential, electron affinity, and electronic excitation energies. Furthermore, these methods are invaluable for accurately predicting vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing fluorine atoms, it is crucial to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), to accurately describe the electronic distribution around the electronegative fluorine atoms.

The choice of the exchange-correlation functional in DFT is also critical. Hybrid functionals, such as B3LYP, are widely used due to their balance of accuracy and computational cost. researchgate.net However, for specific properties or systems, other functionals like the M06 suite or range-separated functionals (e.g., ωB97X-D) might provide more reliable results. The selection would ideally be validated against experimental data if available, or against higher-level ab initio calculations.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is key to predicting its chemical behavior and potential applications in synthesis.

Transition State Characterization and Activation Energy Barrier Determination

To study a chemical reaction involving this compound, computational chemists would first identify the transition state (TS) structure, which is the highest energy point along the reaction pathway. Locating the TS is a critical step and is typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once the TS is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, the activation energy barrier can be calculated as the energy difference between the reactants and the transition state. This barrier is a key determinant of the reaction rate.

Table 2: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution on this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

Note: This table is purely hypothetical and illustrates the type of data that would be generated from a computational study of a reaction mechanism.

Applications of 3 Pentafluoroethyl Benzonitrile and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks

The structural motif of 3-(pentafluoroethyl)benzonitrile serves as a valuable platform for the synthesis of more complex molecules. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The presence of the pentafluoroethyl group often enhances the metabolic stability and lipophilicity of the resulting compounds, properties that are highly desirable in medicinal chemistry and agrochemical research.

Fluorinated compounds, in general, are recognized as important building blocks in drug discovery. rsc.org The introduction of fluorine can significantly alter the electronic properties, conformation, and membrane permeability of a molecule. beilstein-journals.org While specific, detailed research findings on the direct use of this compound as a starting material in multi-step syntheses are not extensively documented in publicly available literature, the known reactivity of the benzonitrile (B105546) core suggests its potential in creating diverse molecular architectures. For instance, nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules, and the transformation of a nitrile to other functional groups is a common strategy. beilstein-journals.org Symmetrically substituted building blocks are also a versatile strategy in combinatorial chemistry for creating libraries of compounds. nih.gov

Contributions to Advanced Materials Chemistry

The unique electronic properties conferred by the pentafluoroethyl group make this compound and its derivatives attractive candidates for the development of advanced materials with tailored optical and electronic functionalities.

Development of Organic Electronic Materials (e.g., OLEDs, TADF emitters)

In the field of organic electronics, there is a continuous search for new materials with improved performance and stability. Benzonitrile derivatives have shown considerable promise as components of organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). elsevierpure.comrsc.org TADF emitters are a class of purely organic materials that can harvest triplet excitons, leading to high internal quantum efficiencies in OLED devices. beilstein-journals.org

The benzophenone (B1666685) core, which shares some electronic similarities with benzonitrile in terms of being an electron-deficient system, has been widely used in the design of TADF emitters. nih.gov The benzonitrile moiety itself is a key component in some high-performance TADF emitters. For example, a benzonitrile derivative substituted with five carbazole (B46965) units (5CzBN) has been synthesized and shown to exhibit light-blue TADF, achieving a high external quantum efficiency of 14.8% in an OLED. elsevierpure.com Furthermore, multifunctional benzonitrile derivatives with both TADF and mechanofluorochromic properties have been developed, highlighting the potential for creating stimuli-responsive materials for advanced optoelectronics. rsc.org

While direct examples of this compound in published OLED or TADF materials are not prominent, the electron-withdrawing nature of the pentafluoroethyl group could, in principle, be exploited to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, a critical aspect in the design of efficient TADF emitters. The synthesis of various triarylamine-based OLED materials has been achieved through palladium-catalyzed reactions, a synthetic route that could potentially be adapted for derivatives of this compound. researchgate.net

Compound/Material ClassApplication in Organic ElectronicsKey Findings
Pentacarbazorylbenzonitrile (5CzBN)Thermally Activated Delayed Fluorescence (TADF) Emitter for OLEDsAchieved a high external quantum efficiency of 14.8% with light-blue electroluminescence. elsevierpure.com
Donor-Acceptor-Donor' (D-A-D') Fluorinated BenzonitrilesMultifunctional Materials for OLEDsExhibit both TADF and mechanofluorochromic luminescence, allowing for tunable and stimuli-responsive emission. rsc.org
Benzoguanidine-based TADF EmitterTADF Emitter for OLEDsThe benzonitrile acceptor core is a key component in benchmark TADF emitters like 4CzIPN. beilstein-journals.org
Benzonitrile-based AIE Polymer HostHost Material for Solution-Processable TADF-OLEDsEnables high-efficiency green and blue TADF-OLEDs with a simple synthesis process. rsc.org

Integration into Polymer Science and Functional Polymers

The incorporation of fluorinated monomers into polymers is a well-established strategy to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound or its use as a comonomer in the synthesis of functional polymers is not extensively reported, the general principles of polymer chemistry suggest its potential utility.

Ring-opening polymerization (ROP) and polycondensation are common methods for synthesizing polymers with specific functionalities. nih.govgoogle.comgoogle.comosti.govrsc.org For instance, novel ring-opening monomers can be used to introduce functionalities into the polymer backbone. google.comgoogle.comosti.govrsc.org A benzonitrile-based polymer with aggregation-induced emission (AIE) properties has been successfully used as a host material for high-efficiency solution-processable green and blue TADF OLEDs. rsc.org This suggests that polymers containing the benzonitrile moiety can have significant applications in materials science. Given the known reactivity of the nitrile group and the unique properties of the pentafluoroethyl substituent, this compound could potentially be modified to create novel monomers for the synthesis of advanced functional polymers.

Design of Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up construction of complex and functional systems. The nitrile group of benzonitrile derivatives can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, making them interesting building blocks for self-assembly.

Research has shown that the crystal packing of benzonitrile adducts with bis(pentafluorophenyl)zinc (B155199) can lead to the formation of one- and three-dimensional supramolecular architectures driven by aryl-aryl interactions. uea.ac.uksoton.ac.uk This demonstrates the potential of benzonitrile derivatives to act as tectons in crystal engineering. The design of building blocks with orthogonal binding motifs is a key strategy in the self-assembly of complex supramolecular structures. nbn-resolving.org While specific studies on the self-assembly of this compound are limited, the principles of supramolecular chemistry suggest that the interplay between the polar nitrile group and the fluorinated ethyl chain could lead to unique and predictable packing arrangements in the solid state.

Ligand Design in Coordination Chemistry and Catalysis

The nitrile group in this compound can act as a ligand, coordinating to metal centers to form a variety of metal complexes. The electronic properties of the benzonitrile ligand can be tuned by the substituents on the benzene (B151609) ring, which in turn influences the properties and reactivity of the resulting metal complex. The strong electron-withdrawing nature of the pentafluoroethyl group in this compound can significantly impact the coordination chemistry and catalytic activity of its metal complexes.

The coordination chemistry of hydrazide-based ligands with lanthanide ions has been shown to lead to the formation of coordination polymers with interesting structural and photoluminescent properties. rsc.org This highlights the versatility of nitrile-related functionalities in ligand design. Supported molecular catalysts, where metal complexes are anchored to a solid support, combine the advantages of homogeneous and heterogeneous catalysis. rsc.orgpsu.edu The support can act as a multidentate ligand, influencing the catalytic activity of the metal center. rsc.orgpsu.edu

While direct catalytic applications of complexes of this compound are not widely reported, the use of related fluorinated ligands is an active area of research. For example, tris(pentafluoroethyl)difluorophosphorane has been shown to be a versatile fluoride (B91410) acceptor in transition metal chemistry, enabling the synthesis of a variety of cationic metal complexes. nih.gov

Reagents and Activators in Specialized Fluorine Chemistry

The field of organofluorine chemistry is continually seeking new reagents and methods for the selective and efficient introduction of fluorine and fluorinated groups into organic molecules. beilstein-journals.org While this compound itself is a product of fluorination, the reactivity of its constituent parts suggests potential, though currently underexplored, roles in specialized fluorine chemistry.

The development of new radical fluorinating agents is an area of active research, with the goal of creating reagents that are less hazardous and more selective than traditional ones. soton.ac.uk While reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are common, there is a drive to develop new classes of fluorinating agents. elsevierpure.comsoton.ac.uk The synthesis of fluorinated building blocks often involves halofluorination or deoxyfluorination reactions. researchgate.net A patent describes the preparation of pentafluorobenzonitrile (B1630612) via a halogen exchange reaction using a fluorinating agent. google.com Although there is no direct evidence of this compound acting as a primary fluorinating agent, its highly fluorinated ethyl group could potentially participate in or influence fluorine transfer reactions under specific conditions, an area that warrants further investigation.

Precursors for Specialized Analytical Standards (non-diagnostic)

The development of highly sensitive and specific analytical methods is crucial for research and quality control in chemical science. A key component of these methods is the use of analytical standards, including internal standards and derivatizing agents, to ensure accuracy and precision. While direct research on this compound for this specific application is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable precursor for creating specialized non-diagnostic analytical standards.

The utility of a compound as a precursor for analytical standards is largely determined by its unique structural features and reactivity. The presence of the pentafluoroethyl group (-C2F5) and the nitrile group (-CN) on the benzene ring gives this compound distinct properties that can be exploited in analytical chemistry. Fluorinated compounds, in particular, are often used in the development of internal standards and derivatization reagents for chromatographic and mass spectrometric analysis.

Internal standards are essential in quantitative analysis to correct for variations in sample preparation and instrument response. nih.gov An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. nih.gov For gas chromatography (GC) and liquid chromatography (LC) methods, especially when coupled with mass spectrometry (MS), isotopically labeled analogs of the analyte are often the preferred choice for internal standards. rsc.org However, when isotopically labeled standards are not available or are prohibitively expensive, a structurally similar compound with a distinct mass or retention time can be used. nih.govnih.gov

The introduction of a pentafluoroethyl group provides a significant mass shift and a unique isotopic pattern due to the presence of five fluorine atoms, making it readily distinguishable by mass spectrometry. This characteristic is advantageous for creating internal standards that have similar chromatographic behavior to a target analyte but can be clearly differentiated in the mass spectrum.

Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties, such as improving its volatility for GC analysis, increasing its detectability, or improving chromatographic separation. nih.govresearchgate.netyorku.ca Reagents used for derivatization often contain a highly responsive functional group that reacts with the analyte and a "tag" that provides a strong signal in the detector.

The nitrile group of this compound can potentially undergo various chemical transformations to create derivatizing agents. For instance, it could be hydrolyzed to a carboxylic acid or reduced to an amine. These functional groups could then be further reacted to introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry. The pentafluoroethyl group would remain as a stable, electron-withdrawing part of the reagent, which can influence the reactivity and chromatographic properties of the resulting derivative.

For example, reagents containing pentafluorobenzyl groups are commonly used as derivatizing agents in GC with electron capture detection (ECD) due to their high sensitivity. nih.govresearchgate.net While this compound itself is not a derivatizing agent, its structural motifs are found in such reagents.

Below is a table summarizing the potential derivatization reactions of this compound to form precursors for analytical standards, based on general chemical principles.

Starting Material Reaction Potential Intermediate Functional Group for Derivatization Potential Application
This compoundHydrolysis3-(Pentafluoroethyl)benzoic acidCarboxylic acid (-COOH)Esterification to introduce chromophores or fluorophores
This compoundReduction3-(Pentafluoroethyl)benzylamineAmine (-CH2NH2)Acylation or reaction with isothiocyanates to add detectable tags

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-(pentafluoroethyl)benzonitrile is a primary objective for enabling its widespread study and application. Current synthetic strategies for fluorinated aromatics often rely on harsh conditions or expensive reagents. Future research should prioritize the development of novel synthetic methodologies that are both sustainable and scalable.

Furthermore, leveraging flow chemistry could offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for exothermic fluorination reactions. The development of catalytic methods, perhaps utilizing earth-abundant metals, for the key bond-forming reactions would also contribute to the sustainability of the synthesis. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Classical Multi-step SynthesisWell-established transformationsLow overall yield, waste generation
Late-stage C-H PentafluoroethylationHigh atom economy, rapid accessRegioselectivity control
Flow ChemistryEnhanced safety, scalabilityInitial setup costs
Catalytic Cross-CouplingHigh functional group toleranceCatalyst cost and sensitivity

Exploration of Undiscovered Reactivity Pathways and Transformations

The electron-withdrawing nature of both the nitrile and the pentafluoroethyl groups is expected to significantly influence the reactivity of the aromatic ring in this compound. A systematic investigation into its reactivity profile is crucial for identifying novel transformations and applications.

Future studies should focus on exploring its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong deactivation of the ring may allow for selective functionalization at positions ortho and para to the activating groups. Conversely, electrophilic aromatic substitution reactions are expected to be challenging but could potentially lead to novel structures under forcing conditions.

The reactivity of the nitrile group itself should also be a focal point. Investigations into its hydrolysis, reduction to an amine, or its participation in cycloaddition reactions could unveil a rich chemistry. For example, the [3+2] cycloaddition of the nitrile with azides to form tetrazoles would open up avenues for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry.

Application of Advanced In-Situ Characterization Methodologies

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in-situ characterization techniques is indispensable. Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance) can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the optimization of reaction conditions.

For instance, using in-situ spectroscopy to monitor the formation of this compound during a reaction can help in elucidating the reaction pathway and identifying potential side products. This information is critical for developing more efficient and selective synthetic methods.

Computational Predictions for Novel Material Science Applications

Computational chemistry and materials science offer powerful tools for predicting the properties and potential applications of this compound-based materials. Density Functional Theory (DFT) calculations can be employed to predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing its potential in organic electronics.

Furthermore, computational modeling can be used to design novel polymers and liquid crystals incorporating the this compound moiety. The high polarity and thermal stability conferred by the fluorinated group could lead to materials with desirable properties for applications in areas such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The predicted properties of hypothetical materials can guide synthetic efforts towards the most promising candidates.

Broader Impact on Fundamental Organic Chemistry and Fluorine Chemistry

The study of this compound is poised to make a significant contribution to the fundamental understanding of organic and fluorine chemistry. The interplay of two strong electron-withdrawing groups at a meta-relationship on an aromatic ring presents a unique electronic environment that can challenge and refine our current understanding of aromaticity and reactivity.

Research into this molecule will contribute to the growing toolbox of fluorination and pentafluoroethylation reactions, which are of immense importance in the pharmaceutical and agrochemical industries. The insights gained from studying the physical and chemical properties of this compound will have a ripple effect, informing the design and synthesis of other novel fluorinated molecules with tailored properties. Ultimately, a thorough investigation of this compound will not only unlock its own potential but also push the boundaries of our knowledge in the broader field of chemical science.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(pentafluoroethyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • The Sandmeyer reaction is a viable approach for introducing fluorinated groups. For example, diazonium salt intermediates derived from benzonitrile precursors can react with pentafluoroethylthiol copper(I) complexes under controlled conditions (e.g., 0–5°C, inert atmosphere) to yield derivatives like 4-[(pentafluoroethyl)thio]benzonitrile .
  • Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) with fluorinated boronic acids may be adapted, though steric hindrance from the pentafluoroethyl group requires optimization of ligand systems (e.g., bulky phosphines) .
    • Optimization Metrics : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients to isolate the product.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm the presence of the pentafluoroethyl group (distinct multiplet patterns at δ -80 to -85 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can validate the molecular formula (e.g., expected [M+H]+^+ for C9_9H4_4F5_5N: 222.03).
  • X-ray Crystallography : For crystalline samples, refine structures using SHELXL to resolve bond angles and torsional strain caused by the bulky substituent .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Critical Properties :

  • Lipophilicity : The pentafluoroethyl group increases logP compared to non-fluorinated analogs, impacting solubility in organic solvents (e.g., dichloromethane > water) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .

Advanced Research Questions

Q. How does this compound compare to structurally similar compounds in OLED applications?

  • Functional Analysis :

  • Derivatives like 4-(3-(2-(10H-phenoxazinyl)pyridinyl)-9H-carbazolyl)benzonitrile exhibit thermally activated delayed fluorescence (TADF) due to intramolecular charge transfer. Compare HOMO-LUMO gaps via cyclic voltammetry and DFT calculations to assess the pentafluoroethyl group’s electron-withdrawing effects .
  • Device Testing: Fabricate OLED layers via spin-coating and measure external quantum efficiency (EQE) to benchmark against non-fluorinated analogs .

Q. What strategies mitigate contradictions in biological activity data for fluorinated benzonitriles?

  • Data Reconciliation :

  • Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., kinases), accounting for nonspecific binding via control experiments with scrambled sequences .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to compare degradation rates. Fluorination often enhances metabolic resistance, but steric effects may reduce binding affinity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for nucleophilic attack at the nitrile or fluorinated positions .
  • Solvent Effects : Use COSMO-RS to simulate reaction outcomes in polar aprotic solvents (e.g., DMF), which stabilize charged intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Ventilation : Use fume hoods for all syntheses to avoid inhalation of volatile fluorinated byproducts (e.g., HF gas) .
  • Waste Disposal : Neutralize acidic residues with calcium carbonate before transferring to halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.